(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
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Description
(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Biological Activity
The compound (E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C27H22N4O3
- Molecular Weight : 450.5 g/mol
- IUPAC Name : (E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide
- InChI Key : PDNNPBYUDWNTCJ-HEHNFIMWSA-N
Structural Features
The compound features multiple functional groups, including a cyano group, phenoxy moiety, and a pyrido-pyrimidine core, which contribute to its biological activity. The presence of these diverse functionalities allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. This interaction can lead to the inhibition or modulation of enzyme activity, triggering downstream biochemical pathways that may result in therapeutic effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activities, affecting signal transduction processes.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, particularly against HIV and other retroviruses.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structural components of the compound can significantly influence its biological potency. For example:
Structural Modification | Effect on Activity |
---|---|
Altering the cyano group | Changes in binding affinity to target enzymes |
Modifying the phenoxy moiety | Variations in receptor interaction and selectivity |
Adjusting the pyrido-pyrimidine core | Impact on metabolic stability and bioavailability |
Antiviral Activity Studies
A study focusing on similar pyrido[1,2-a]pyrimidin derivatives demonstrated significant antiviral activity against HIV. The compound exhibited an EC50 value of 0.027 µM against wild-type HIV-1, indicating potent inhibitory effects on viral replication .
Toxicity and Pharmacokinetics
In toxicity studies conducted on animal models, no mortality was observed at high doses; however, there were instances of weight loss following administration of doses above 183 mg/kg body weight . This suggests a need for careful dosage regulation in therapeutic applications.
Comparative Analysis with Other Compounds
When compared with other non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound showed a favorable profile regarding both potency and selectivity against resistant strains of HIV . Such comparisons highlight the potential for this compound in developing new antiviral therapies.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-7-8-18(15(3)10-13)29-20-17(11-16(12-23)22(27)28-4)21(26)25-9-5-6-14(2)19(25)24-20/h5-11H,1-4H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHKLYWMMEEOV-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.